![molecular formula C14H13ClOS2Sn B14145673 Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane CAS No. 89154-78-9](/img/structure/B14145673.png)
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane is an organotin compound that features a tin atom bonded to two phenyl groups, a chloro group, and a [(methoxycarbonothioyl)sulfanyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane typically involves the reaction of diphenyltin dichloride with a suitable thiocarbonyl compound under controlled conditions. One common method involves the use of methoxycarbonyl isothiocyanate as the thiocarbonyl source. The reaction is carried out in an inert solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. This process would typically use automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or disulfides.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-tin bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or disulfides.
Coupling Products: New organotin compounds with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing tin-containing groups into organic molecules.
Materials Science: Employed in the synthesis of organotin polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the synthesis of organotin-based pharmaceuticals.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions.
Wirkmechanismus
The mechanism of action of Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with nucleophiles, facilitating substitution reactions. In oxidation reactions, the sulfur atom in the [(methoxycarbonothioyl)sulfanyl] group can undergo oxidation to form sulfoxides or sulfones. The compound’s ability to participate in coupling reactions is attributed to the reactivity of the tin-carbon bonds, which can form new carbon-carbon or carbon-heteroatom bonds under appropriate conditions.
Vergleich Mit ähnlichen Verbindungen
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane can be compared with other organotin compounds such as:
Diphenyltin Dichloride: Lacks the [(methoxycarbonothioyl)sulfanyl] group, making it less versatile in certain reactions.
Tributyltin Chloride: Contains butyl groups instead of phenyl groups, leading to different reactivity and applications.
Tetramethyltin: A simpler organotin compound with four methyl groups, used primarily in different types of coupling reactions.
The uniqueness of this compound lies in its combination of phenyl groups, a chloro group, and a [(methoxycarbonothioyl)sulfanyl] group, which provides a distinct set of chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
89154-78-9 |
|---|---|
Molekularformel |
C14H13ClOS2Sn |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
O-methyl [chloro(diphenyl)stannyl]sulfanylmethanethioate |
InChI |
InChI=1S/2C6H5.C2H4OS2.ClH.Sn/c2*1-2-4-6-5-3-1;1-3-2(4)5;;/h2*1-5H;1H3,(H,4,5);1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
MLBSSAKTIMQRRF-UHFFFAOYSA-L |
Kanonische SMILES |
COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


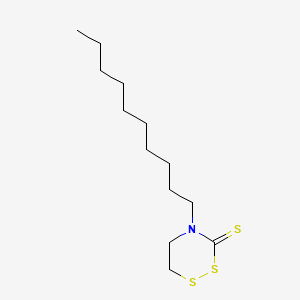
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
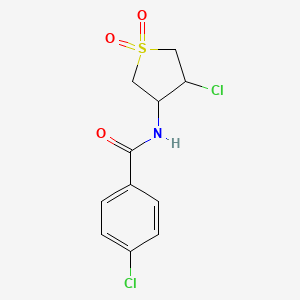
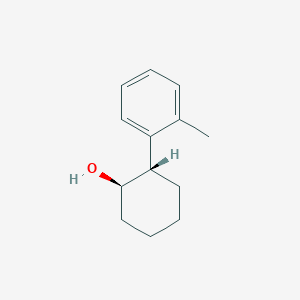
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
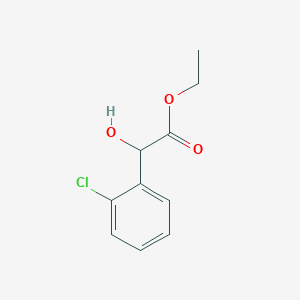
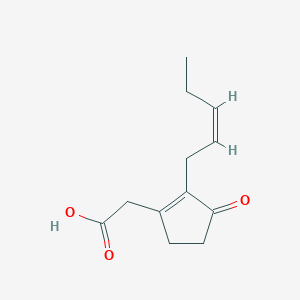
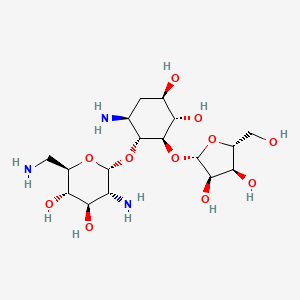
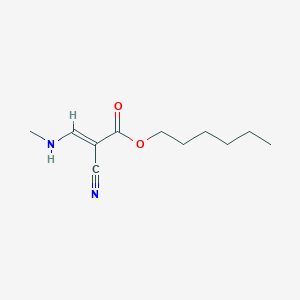


![2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B14145680.png)
